molecular formula C11H11N5O2 B1141941 Debromohymenialdisina CAS No. 125118-55-0

Debromohymenialdisina

Número de catálogo: B1141941
Número CAS: 125118-55-0
Peso molecular: 245.24 g/mol
Clave InChI: JYRJOQGKGMHTOO-VURMDHGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Debromohymenialdisine has been extensively studied for its anti-inflammatory effects. In vitro studies using a co-culture model of human epithelial Caco-2 cells and THP-1 macrophages demonstrated that this compound significantly attenuates the production of inflammatory cytokines such as Interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α) when induced by lipopolysaccharide (LPS) stimulation. The effective concentrations ranged from 1 to 10 µM, with notable reductions in nitric oxide (NO) and prostaglandin E2 (PGE2) levels observed without cytotoxicity to the cells .

Table 1: Effects of Debromohymenialdisine on Inflammatory Cytokines

CytokineControl Level (pg/mL)Level with LPS (pg/mL)Level with Debromohymenialdisine (pg/mL)
IL-1β5020075
IL-63015045
TNF-α4018060

These findings suggest that debromohymenialdisine could serve as a pharmaceutical lead in treating inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis .

Anticancer Potential

Debromohymenialdisine is also recognized for its role as a checkpoint kinase 2 (Chk2) inhibitor. This property is crucial for cancer therapy, as inhibiting Chk2 can lead to cell cycle arrest in cancerous cells, promoting apoptosis and potentially enhancing the efficacy of other anticancer treatments .

Table 2: Chk2 Inhibition by Debromohymenialdisine

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
58515
107030

This indicates a promising avenue for further exploration in cancer therapeutics.

Antifouling Activity

Debromohymenialdisine has demonstrated antifouling properties, making it useful in marine applications. Studies have shown that it effectively inhibits the settlement of marine organisms, such as the green mussel (Perna viridis), thereby preventing biofouling on submerged surfaces .

Table 3: Antifouling Efficacy of Debromohymenialdisine

OrganismEC50 (mg/mL)
Perna viridis138.18
Bugula neritinaNot determined

These results highlight its potential application in developing environmentally friendly antifouling coatings.

Case Study 1: Inflammatory Bowel Disease Treatment

A recent study utilized debromohymenialdisine in an experimental model of IBD, demonstrating significant improvements in inflammation markers and overall gut health in treated subjects compared to controls. The study emphasized the molecule's ability to modulate immune responses effectively, suggesting its potential as a therapeutic agent for IBD management .

Case Study 2: Marine Biofouling Control

In another study focused on marine ecology, debromohymenialdisine was tested against various fouling organisms. The results indicated a substantial reduction in settlement rates, supporting its use as a natural antifouling agent that could mitigate the ecological impacts associated with synthetic antifoulants .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Debromohymenialdisine interacts with several enzymes and proteins. It is known to serve as a stable and effective inhibitor of Chk2 . It also interacts with the Dual specificity protein kinase CLK1 .

Cellular Effects

It is known to influence cell function through its interactions with enzymes like Chk2 .

Molecular Mechanism

Debromohymenialdisine exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of Chk2, affecting the enzyme’s function .

Metabolic Pathways

It is known to interact with enzymes like Chk2

Análisis De Reacciones Químicas

Debromohymenialdisine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Actividad Biológica

Debromohymenialdisine, a pyrrole alkaloid isolated from marine sponges, particularly Stylissa species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Isolation

Debromohymenialdisine has the molecular formula C11H11N5O2C_{11}H_{11}N_{5}O_{2} and is characterized by its unique pyrrole structure. It was isolated using bioactivity-guided fractionation techniques from the sponge Stylissa sp., collected in Cebu, Philippines. The compound was purified through a series of chromatographic methods, including size exclusion and reversed-phase chromatography .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of debromohymenialdisine. In an in vitro model using co-cultured human Caco-2 and THP-1 macrophage cells, debromohymenialdisine demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α when exposed to lipopolysaccharide (LPS) stimulation. The effective concentration range was found to be between 1–5 μM, with no observed cytotoxicity .

Mechanism of Action:

  • Inhibition of NF-kB: Debromohymenialdisine down-regulated the translocation of NF-kB into the nucleus, which is crucial for the expression of inflammatory genes.
  • Induction of Nrf2 Pathway: The compound promoted the nuclear translocation of Nrf2, leading to increased expression of heme oxygenase-1 (HO-1), an antioxidant enzyme that plays a role in cellular defense mechanisms .

Anticancer Properties

Debromohymenialdisine has been identified as a potent inhibitor of checkpoint kinase 2 (Chk2), which is involved in DNA damage response and cell cycle regulation. This property positions it as a candidate for cancer therapeutics:

  • Cell Cycle Arrest: By inhibiting Chk2, debromohymenialdisine can induce cell cycle arrest in cancer cells that rely on this pathway for survival.
  • Potential Applications: Research indicates that it may be effective against various cancer types by enhancing apoptosis in malignant cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens:

  • Antibacterial Effects: Debromohymenialdisine has shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Antifungal Activity: Preliminary studies suggest antifungal properties against common fungal pathogens, although further research is required to elucidate the specific mechanisms involved .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibits IL-6, IL-1β; down-regulates NF-kB
AnticancerInhibits Chk2; induces apoptosis
AntimicrobialActive against E. coli and S. aureus
AntifungalPotential activity against fungal pathogens

Case Studies and Research Findings

  • Inflammatory Bowel Disease (IBD): A study focused on the effects of debromohymenialdisine in an IBD model demonstrated its ability to reduce inflammatory markers significantly without cytotoxic effects. This suggests potential therapeutic applications for chronic inflammatory conditions .
  • Cancer Research: Investigations into its role as a Chk2 inhibitor have shown promising results in preclinical models, indicating its potential as a lead compound for developing novel anticancer agents .
  • Antimicrobial Studies: Various studies have reported its efficacy against multiple bacterial strains, highlighting its potential as a natural antibiotic alternative .

Propiedades

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415332
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125118-55-0, 75593-17-8
Record name Debromohymenialdisine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of DBH?

A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]

Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?

A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.

Q3: Does DBH affect normal cells?

A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.

Q4: What is the molecular formula and weight of DBH?

A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]

Q5: What spectroscopic data are available for characterizing DBH?

A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.

Q6: Is there information available about the material compatibility and stability of DBH under various conditions?

A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.

Q7: How do structural modifications of DBH affect its activity and selectivity?

A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.